molecular formula C24H21Cl2N3O2S B7730506 MFCD02979407

MFCD02979407

Cat. No.: B7730506
M. Wt: 486.4 g/mol
InChI Key: NOUBHGGFGGZHHA-WOJGMQOQSA-N
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Description

The compound with the identifier “MFCD02979407” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02979407” typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions of temperature and pressure. The specific reagents and catalysts used can vary, but the process often involves steps such as condensation, cyclization, and purification to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, often incorporating advanced techniques such as high-throughput screening and automated control systems to monitor reaction parameters. The final product is subjected to rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

“MFCD02979407” undergoes a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced species.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving “this compound” are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to more complex molecules with enhanced properties.

Scientific Research Applications

“MFCD02979407” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

    Industry: “this compound” is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which “MFCD02979407” exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Properties

IUPAC Name

(E)-3-(4-butoxyphenyl)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O2S/c1-2-3-10-31-19-7-4-16(5-8-19)11-18(14-27)23(30)29-24-28-15-20(32-24)12-17-6-9-21(25)22(26)13-17/h4-9,11,13,15H,2-3,10,12H2,1H3,(H,28,29,30)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUBHGGFGGZHHA-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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